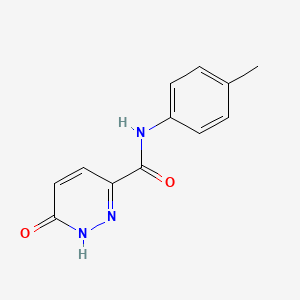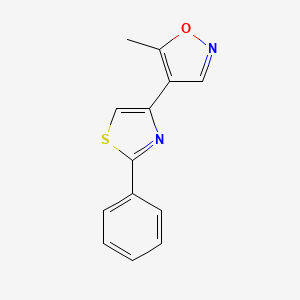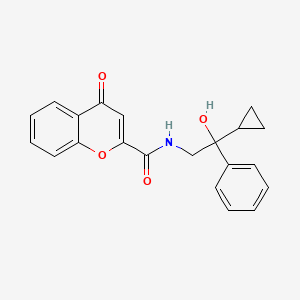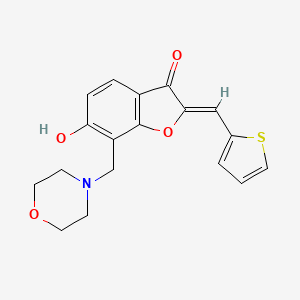![molecular formula C25H18FN3O2 B2500927 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-37-9](/img/structure/B2500927.png)
5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a nitrogen-containing heterocycle that is part of a broader class of compounds known for their diverse biological activities and potential use in various applications, including organic light-emitting diodes (OLEDs). The presence of fluorine atoms in such compounds is known to influence their electronic properties, such as HOMO and LUMO levels, which are crucial for their performance in electronic devices .
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored through various methods. For instance, a sustainable synthesis of quinolines has been reported using a phosphine-free Mn(I) complex catalyzing dehydrogenative coupling reactions . Although the specific synthesis of 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines has been developed to synthesize substituted 1H-pyrazolo[3,4-b]quinolines with high selectivity and yield, which suggests a possible synthetic route for the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The substitution patterns on the quinoline and pyrazole rings, such as the 2-fluorobenzyl and phenyl groups, are expected to influence the electronic and steric properties of the molecule. The synthesis of similar compounds, such as 1-hydroxypyrazolo[3,4-c]quinolines, involves the formation of the pyridine B-ring in the final step, indicating the complexity and precision required in constructing such fused ring systems .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including dehydrogenative coupling and condensation reactions, to form C-C and C-heteroatom bonds . The presence of fluorine atoms in the structure could also affect the reactivity of the compound, as fluorine is known to be an electron-withdrawing group that can influence the electron density of adjacent aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are largely determined by their molecular structure. The introduction of fluorine atoms and other substituents can alter properties such as solubility, fluorescence intensity, and electronic parameters. For example, substituted 1H-pyrazolo[3,4-b]quinolines with fluorine-containing substituents have been tested as emitters for OLEDs, demonstrating the importance of such modifications in determining the functional applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Activity
A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has been synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).
Anticancer Micro-medicine
N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), a quinoline structure, was synthesized as an anticancer prodrug. This work demonstrates the application of quinoline derivatives in creating pH-sensitive anticancer drugs, promising advancements in chemotherapy (Tian et al., 2018).
Fluorophore Development for Biochemical Studies
Quinoline derivatives, known for their efficient fluorescence, are utilized in biochemistry and medicine for studying various biological systems. This application is crucial for advancing fluorescent technologies in biological research (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Agents Against Drug-Resistant Strains
Benzimidazole–quinolone hybrids were designed and synthesized, showing potent antibacterial and antifungal activities, particularly against resistant Pseudomonas aeruginosa. This research underscores the significance of quinoline derivatives in combating antimicrobial resistance (Wang et al., 2018).
Antioxidant and Anti-inflammatory Agents
Quinoline derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential therapeutic applications in managing oxidative stress and inflammation-related conditions (Mahajan et al., 2016).
Eigenschaften
IUPAC Name |
17-[(2-fluorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c26-20-9-5-4-8-17(20)14-29-15-19-24(16-6-2-1-3-7-16)27-28-25(19)18-12-22-23(13-21(18)29)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQALQHPTNBNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=CC=C5)CC6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)










![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)

![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)